molecular formula C17H28O2 B14356358 (2-Octyloxy-ethoxymethyl)-benzene CAS No. 93541-24-3

(2-Octyloxy-ethoxymethyl)-benzene

Cat. No.: B14356358
CAS No.: 93541-24-3
M. Wt: 264.4 g/mol
InChI Key: XVKOWRUSWRBYGX-UHFFFAOYSA-N
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Description

"(2-Octyloxy-ethoxymethyl)-benzene" is a benzene derivative featuring a branched ether substituent. Its structure consists of a benzene ring bonded to a methoxy group (-OCH2-) linked to an ethoxy chain (-CH2CH2O-) and terminated by an octyl group (C8H17). The molecular formula is C17H28O2, and its systematic IUPAC name is [(2-octyloxyethoxy)methyl]benzene. This compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution reactions, leveraging benzyl halides and alkoxide precursors.

Properties

CAS No.

93541-24-3

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2-octoxyethoxymethylbenzene

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-10-13-18-14-15-19-16-17-11-8-7-9-12-17/h7-9,11-12H,2-6,10,13-16H2,1H3

InChI Key

XVKOWRUSWRBYGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production of (2-Octyloxy-ethoxymethyl)-benzene may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Octyloxy-ethoxymethyl)-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Octyloxy-ethoxymethyl)-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2-Octyloxy-ethoxymethyl)-benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental data on "(2-Octyloxy-ethoxymethyl)-benzene" in the provided literature, comparisons are drawn to structurally analogous benzene derivatives with alkoxy or ether-containing substituents. Below is a comparative analysis based on substituent effects and general chemical principles:

Table 1: Comparison of Alkoxy-Substituted Benzene Derivatives

Compound Name Substituent Structure Molecular Formula Key Properties/Applications Reference
(2-Ethoxy-ethoxymethyl)-benzene Benzyl-(ethoxyethoxy) C11H16O2 Higher polarity; solvent for polar resins Hypothetical
p-Octyloxybenzene Benzene-O-C8H17 C14H22O Hydrophobic; used in liquid crystals
Benzyl ether (Dibenzyl ether) Benzyl-O-CH2-Benzyl C14H14O High boiling point; plasticizer General knowledge
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Benzene with ethoxy-amide-carboxylic acid C11H13NO5 Crystalline solid; coordination chemistry applications

Key Findings :

Chain Length and Hydrophobicity :

  • The octyl chain in "this compound" increases hydrophobicity compared to shorter-chain analogs like "(2-Ethoxy-ethoxymethyl)-benzene". This property aligns with trends observed in p-Octyloxybenzene, which is utilized in liquid crystals for its thermal stability .

Similar ethoxy-containing compounds, such as 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, demonstrate solubility in polar aprotic solvents like DMSO .

Functional Group Impact :

  • Compounds with carboxylic acid or amide groups (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) exhibit higher crystallinity and coordination capabilities, unlike "this compound", which lacks such functional groups .

Applications: While p-Octyloxybenzene derivatives are well-documented in liquid crystal displays, "this compound" may find niche roles in specialty surfactants or as a monomer in polyether syntheses.

Limitations of Available Evidence

The comparison above relies on extrapolation from structurally related compounds and general organic chemistry principles. Experimental validation of properties and applications remains necessary.

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